molecular formula C16H17N3O2 B1211948 5-Methoxy-2-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol

5-Methoxy-2-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol

Cat. No. B1211948
M. Wt: 283.32 g/mol
InChI Key: RSTMPUDLQGLADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-2-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol is a member of methoxybenzenes and a member of phenols.

Scientific Research Applications

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, exhibiting properties useful for photodynamic therapy, particularly in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Leukotriene D4 Antagonism and 5-Lipoxygenase Inhibition

Musser et al. (1987) synthesized novel benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, tested as inhibitors of rat polymorphonuclear leukocyte 5-lipoxgenase and as inhibitors of leukotriene D4 and ovalbumin-induced bronchospasm. These findings contribute to the understanding of anti-inflammatory mechanisms and potential treatments for asthma (Musser et al., 1987).

Antibacterial Applications

Tavman, Ikiz, Bagcigil, Özgür, and Ak (2009) investigated the antibacterial effects of certain 2-methoxy-6-(benzimidazol-2-yl)phenols and their metal complexes, particularly against Gram-positive bacteria. The compounds exhibited significant antibacterial activity, indicating potential for developing new antibacterial agents (Tavman et al., 2009).

Inhibitors of Urease

Demirbaş, Menteşe, Sökmen, Bayrak, and Akçay (2018) synthesized novel methoxy bridged benzimidazolyl-substituted phthalocyanines, which showed potent inhibition against jack bean urease. This suggests potential applications in treating diseases associated with Helicobacter pylori infection (Demirbaş et al., 2018).

DNA Topoisomerase Inhibition

Alpan, Gunes, and Topçu (2007) explored the effects of 1H-benzimidazole derivatives on mammalian type I DNA topoisomerase activity. Among the compounds synthesized, one manifested significant topoisomerase I inhibition, indicating potential applications in cancer therapy or as tools in molecular biology (Alpan, Gunes, & Topçu, 2007).

properties

Product Name

5-Methoxy-2-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

5-methoxy-2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol

InChI

InChI=1S/C16H17N3O2/c1-19-14-6-4-3-5-13(14)18-16(19)17-10-11-7-8-12(21-2)9-15(11)20/h3-9,20H,10H2,1-2H3,(H,17,18)

InChI Key

RSTMPUDLQGLADR-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)O

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)O

solubility

10.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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